4-(methylsulfanyl)thiophene-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

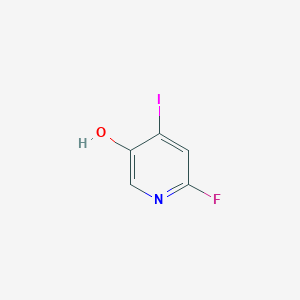

4-(methylsulfanyl)thiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H6OS2 . It is a powder in physical form .

Synthesis Analysis

The synthesis of thiophene derivatives, including 4-(methylsulfanyl)thiophene-3-carbaldehyde, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, the synthesis of 2-substituted thiophene 3-carbaldehyde through [3 + 2] cycloaddition of 1,4-dithiane-2,5-diol and ynals has been reported .Molecular Structure Analysis

The molecular weight of 4-(methylsulfanyl)thiophene-3-carbaldehyde is 158.25 . The InChI code for this compound is 1S/C6H6OS2/c1-8-6-4-9-3-5 (6)2-7/h2-4H,1H3 .Chemical Reactions Analysis

Thiophene-based analogs, including 4-(methylsulfanyl)thiophene-3-carbaldehyde, have been used to improve advanced compounds with a variety of biological effects . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Physical And Chemical Properties Analysis

4-(methylsulfanyl)thiophene-3-carbaldehyde is a powder with a melting point of 53-55 degrees Celsius .Safety and Hazards

This compound is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

将来の方向性

While the specific future directions for 4-(methylsulfanyl)thiophene-3-carbaldehyde are not mentioned in the retrieved sources, thiophene derivatives in general are being extensively studied for their potential applications in various fields, including medicinal chemistry, organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methylsulfanyl)thiophene-3-carbaldehyde involves the introduction of a methylsulfanyl group onto a thiophene ring, followed by the oxidation of the resulting thioether to form the aldehyde functional group.", "Starting Materials": [ "Thiophene", "Methyl mercaptan", "Sodium hydride", "Chloroacetaldehyde", "Acetic acid", "Sodium chlorite", "Sodium bicarbonate", "Water" ], "Reaction": [ "Thiophene is treated with methyl mercaptan and sodium hydride in anhydrous conditions to form 4-(methylsulfanyl)thiophene.", "The resulting thioether is then reacted with chloroacetaldehyde in the presence of acetic acid to form 4-(methylsulfanyl)thiophene-3-carbaldehyde.", "The aldehyde group is then oxidized to a carboxylic acid using sodium chlorite and sodium bicarbonate in water, yielding the final product of 4-(methylsulfanyl)thiophene-3-carbaldehyde." ] } | |

CAS番号 |

88511-85-7 |

製品名 |

4-(methylsulfanyl)thiophene-3-carbaldehyde |

分子式 |

C6H6OS2 |

分子量 |

158.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。